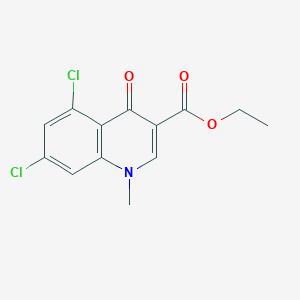
ethyl 5,7-dichloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Ethyl 5,7-dichloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of several biologically active compounds, such as antifungal agents and anti-inflammatory drugs. In addition, it has been used as a catalyst in organic reactions, including the synthesis of substituted coumarins and quinolines. It has also been used in the synthesis of a variety of small molecules, including inhibitors of cytochrome P450s and dihydrofolate reductase.
作用機序
Ethyl 5,7-dichloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has been shown to inhibit the activity of several enzymes, including cytochrome P450s and dihydrofolate reductase. It is thought to act by binding to the active site of these enzymes, thereby blocking the substrate from binding and inhibiting the enzyme’s activity. In addition, it has been shown to inhibit the activity of other enzymes, including proteases and phosphatases.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450s and dihydrofolate reductase. In addition, it has been found to have anti-inflammatory and antifungal properties, and to inhibit the growth of certain bacteria. It has also been found to have the potential to inhibit the growth of cancer cells, although further research is needed to confirm this.
実験室実験の利点と制限
Ethyl 5,7-dichloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it can be used in a variety of reactions. It is also relatively stable, and it can be stored for long periods of time without losing its activity. On the other hand, it has several limitations. It is a colorless solid, which makes it difficult to detect in solutions. In addition, it has a low solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
In the future, ethyl 5,7-dichloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate may be used in a variety of applications. It may be used as a reagent in the synthesis of other biologically active compounds, such as antibiotics and anti-cancer drugs. In addition, it may be used in the development of new drugs and drug delivery systems. It may also be used in the development of new catalysts for organic reactions. Finally, it may be used to study the mechanisms of action of enzymes, and to develop new inhibitors of enzymes.
合成法
Ethyl 5,7-dichloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be synthesized using a variety of methods. The most commonly used is the reaction of ethyl chloroacetate and 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This reaction produces a mixture of the desired product, this compound, and other by-products, which can be separated by column chromatography. A second method involves the reaction of ethyl chloroacetate and 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid chloride. This reaction produces a mixture of this compound and other by-products, which can be separated by column chromatography.
特性
IUPAC Name |
ethyl 5,7-dichloro-1-methyl-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3/c1-3-19-13(18)8-6-16(2)10-5-7(14)4-9(15)11(10)12(8)17/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFNVEFUPNNAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C(=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-methyl-6-(5-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine](/img/structure/B6450379.png)
![2-(3-fluoro-4-methoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450387.png)
![4-phenyl-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)butan-1-one](/img/structure/B6450399.png)
![5-fluoro-2-[4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6450402.png)
![6-cyclopropyl-5-fluoro-2-[4-(quinoxaline-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450410.png)
![6-cyclopropyl-5-fluoro-2-[4-(quinoxaline-6-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450417.png)
![5-fluoro-2-[4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6450425.png)
![2-(3,4-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450429.png)
![2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450435.png)
![2-(2,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450441.png)
![3-{2-[4-(4-cyclopropyl-5-fluoro-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6450463.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450469.png)

![6-cyclopropyl-5-fluoro-2-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6450481.png)